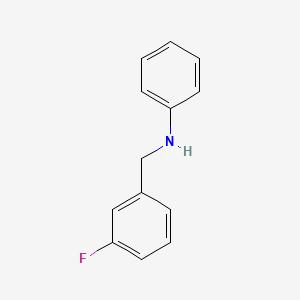

N-(3-Fluorobenzyl)aniline

Description

Contextual Significance in Modern Organic Synthesis

The importance of N-(3-Fluorobenzyl)aniline and its derivatives lies in their function as key intermediates or building blocks. The general class of aromatic amines is recognized for its versatility and utility in a wide array of chemical reactions, allowing for the construction of more complex molecular architectures. evitachem.com The strategic incorporation of a fluorine atom is a common tactic in modern medicinal chemistry to enhance the metabolic stability and binding affinity of molecules to biological targets. Consequently, fluorinated compounds like this compound serve as valuable precursors in the development of new materials and pharmaceutically active agents. evitachem.com

Scope of Academic Research and Theoretical Frameworks

Academic research on this compound primarily investigates its synthesis and its utility as a scaffold for creating more elaborate molecules. scbt.com Theoretical interest is centered on understanding how the electronic properties of the fluorine substituent influence the compound's reactivity and its interactions in biological systems. The electron-withdrawing nature of fluorine can significantly alter the chemical behavior of the aniline (B41778) and benzyl (B1604629) rings, a subject of ongoing study in physical organic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12FN |

|---|---|

Molecular Weight |

201.24 g/mol |

IUPAC Name |

N-[(3-fluorophenyl)methyl]aniline |

InChI |

InChI=1S/C13H12FN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9,15H,10H2 |

InChI Key |

GLBXMBBVDHNQLQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NCC2=CC(=CC=C2)F |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC(=CC=C2)F |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of N 3 Fluorobenzyl Aniline Compounds

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is a cornerstone for the structural analysis of N-(3-Fluorobenzyl)aniline, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

The ¹H NMR spectrum of this compound provides detailed information about the arrangement of protons in the molecule. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the aromatic protons of the 3-fluorobenzyl group and the aniline (B41778) ring resonate in the range of δ 6.6-7.4 ppm. Specifically, the protons on the aniline ring typically appear as multiplets between δ 6.6 and δ 7.2, while the protons of the 3-fluorobenzyl ring are observed between δ 7.1 and 7.4 ppm. rsc.org

A key feature is the singlet corresponding to the methylene (B1212753) (-CH₂-) bridge protons, which typically appears around δ 4.3-4.5 ppm. rsc.orgrsc.org The broad singlet for the amine (NH) proton is often observed around δ 4.0 ppm, although its chemical shift can be variable and influenced by concentration and solvent. rsc.org The integration of these signals confirms the number of protons in each chemical environment, consistent with the molecular structure.

Table 1: ¹H NMR Chemical Shifts for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (Aniline) | 6.6 - 7.2 | Multiplet |

| Aromatic-H (3-Fluorobenzyl) | 7.1 - 7.4 | Multiplet |

| -CH₂- | 4.3 - 4.5 | Singlet |

| -NH- | ~4.0 | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon skeleton of this compound. The aromatic carbons of both the aniline and 3-fluorobenzyl rings show signals in the downfield region, typically between δ 112 and δ 163 ppm. rsc.orgrsc.org The carbon atom bonded to the fluorine (C-F) in the 3-fluorobenzyl ring exhibits a characteristic large coupling constant (¹JCF), resulting in a doublet, and its chemical shift is significantly influenced by the electronegative fluorine atom, appearing around δ 162-164 ppm. rsc.org

The methylene carbon (-CH₂-) signal is observed in the aliphatic region, generally around δ 47-48 ppm. rsc.org The various aromatic carbons can be distinguished based on their chemical shifts and coupling to fluorine. For instance, carbons ortho, meta, and para to the fluorine atom in the 3-fluorobenzyl ring will have distinct chemical shifts and C-F coupling constants. mdpi.comresearchgate.net

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F | 162 - 164 (d, ¹JCF) |

| Aromatic C (Aniline & 3-Fluorobenzyl) | 112 - 148 |

| -CH₂- | 47 - 48 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to characterize the fluorine atom in this compound. In derivatives of fluorinated anilines, the fluorine resonance provides a distinct signal that can confirm the presence and electronic environment of the fluorine substituent. For related fluorophenyl compounds, the ¹⁹F chemical shift is sensitive to the electronic effects of neighboring groups. rsc.org The presence of a single fluorine atom in the meta position of the benzyl (B1604629) group results in a single resonance in the ¹⁹F NMR spectrum. The exact chemical shift can provide insights into the electronic interactions within the molecule.

Infrared (IR) spectroscopy is employed to identify the functional groups and vibrational modes within this compound. The IR spectrum displays characteristic absorption bands that correspond to specific bond vibrations.

A prominent feature in the IR spectrum is the N-H stretching vibration of the secondary amine, which typically appears as a sharp band in the region of 3400-3450 cm⁻¹. rsc.org The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. rsc.org The C-N stretching vibration is found in the range of 1150-1250 cm⁻¹. mdpi.com

The presence of the fluorine atom is indicated by the C-F stretching vibration, which typically appears as a strong absorption in the fingerprint region, around 1240-1290 cm⁻¹. selcuk.edu.tr The aromatic C=C stretching vibrations give rise to several bands in the 1500-1620 cm⁻¹ region. rsc.org Bending vibrations for C-H bonds in the substituted benzene (B151609) rings are also observed in the fingerprint region (below 1000 cm⁻¹), which can help confirm the substitution pattern. selcuk.edu.tr

Table 3: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3400 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1500 - 1620 |

| C-F Stretch | 1240 - 1290 |

| C-N Stretch | 1150 - 1250 |

Note: Frequencies are approximate and can be influenced by the physical state of the sample.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The UV-Vis spectrum typically shows absorption bands corresponding to π → π* transitions within the aromatic rings. For similar aromatic amines, these transitions are observed in the UV region. selcuk.edu.tr

Studies on related compounds, such as N-(3-fluorophenyl)naphthaldimine, have shown that the electronic absorption spectra can exhibit solvatochromism, where the position of the maximum absorption wavelength (λmax) changes with the polarity of the solvent. selcuk.edu.tr This behavior is indicative of changes in the electronic distribution in the ground and excited states and suggests that the molecule possesses a non-zero first hyperpolarizability, a property relevant to nonlinear optics. selcuk.edu.tr While specific solvatochromic data for this compound is not detailed in the provided search results, the presence of the polar C-F bond and the amine group suggests that it may also exhibit some degree of solvatochromism.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization.

For this compound (C₁₃H₁₂FN), the theoretical molecular weight is approximately 217.24 g/mol . In an electron impact (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 217.

The fragmentation of this compound is predicted to follow patterns characteristic of secondary amines and aromatic compounds. libretexts.org The primary fragmentation pathways would likely involve:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. libretexts.org This would involve the loss of a fluorophenyl radical (C₆H₄F) or a phenyl radical (C₆H₅), but the most prominent fragmentation is typically the cleavage of the bond between the benzylic carbon and the phenyl ring attached to the nitrogen.

Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C-N bond, leading to the formation of a stable fluorobenzyl cation (m/z 109) or a tropylium-like ion through rearrangement. The fragment at m/z 109 (C₇H₆F⁺) is expected to be a major peak in the spectrum.

Fragmentation of the Anilino Moiety: Another significant fragment would arise from the cleavage of the benzyl-nitrogen bond, resulting in an anilino radical and a fluorobenzyl cation. The ion corresponding to aniline (m/z 93) or related fragments may also be observed.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 217 | Molecular Ion [M]⁺˙ | [C₁₃H₁₂FN]⁺˙ | Represents the intact molecule. |

| 109 | Fluorobenzyl cation | [C₇H₆F]⁺ | Expected to be a prominent peak due to benzylic cleavage. |

| 93 | Aniline cation | [C₆H₅NH₂]⁺ | From cleavage of the benzyl-nitrogen bond. |

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been detailed in the surveyed literature, analysis of closely related structures allows for a robust prediction of its solid-state characteristics.

Crystal Structure Determination and Geometrical Parameters

The crystal structure of a related compound, 2-chloro-N-(3-fluorophenyl)acetamide, was determined to be monoclinic, belonging to the P2₁/n space group. iucr.org It is plausible that this compound would crystallize in a similar common space group.

Table 2: Expected Geometrical Parameters for this compound based on Analogous Structures

| Parameter | Expected Value Range | Reference Compound(s) |

| C-N (amine) bond length | 1.40 - 1.45 Å | General secondary amines |

| C-F bond length | ~1.35 Å | N-(3-fluorophenyl) derivatives |

| Phenyl Ring Dihedral Angle | 30° - 60° | 2-chloro-N-(3-fluorophenyl)acetamide iucr.org |

| N-H bond length | ~0.86 Å (restrained) | 2-chloro-N-(3-fluorophenyl)acetamide iucr.org |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a combination of weak intermolecular interactions. The presence of an N-H group (a hydrogen bond donor), a fluorine atom, and aromatic rings allows for a variety of interactions that stabilize the crystal lattice.

N-H···π Interactions: The amine proton can act as a hydrogen bond donor, potentially forming N-H···π interactions with the electron-rich surface of the aromatic rings of neighboring molecules.

π-π Stacking: The aromatic rings can engage in offset π-π stacking interactions, further stabilizing the crystal packing. nih.gov

N-H···N Hydrogen Bonds: In some crystal structures of related anilines, N-H···N hydrogen bonds lead to the formation of helical or chain-like motifs. researchgate.net

In the crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide, molecules are linked into chains by N-H···O hydrogen bonds. iucr.org For this compound, which lacks a strong acceptor like a carbonyl oxygen, the packing would likely be dominated by a network of weaker N-H···π, C-H···F, and π-π interactions, creating a complex three-dimensional framework. nih.govresearchgate.net

Conformational Analysis in the Solid State

The conformation of this compound in the solid state is primarily defined by the torsion angles around the C(benzyl)-N and N-C(phenyl) bonds. The molecule is inherently non-planar due to the sp³ hybridized benzylic carbon and sp² hybridized nitrogen atom.

Studies on similar Schiff base ligands, such as N-(2-fluoro-3-methoxy)-salicylaldimine, have employed computational methods to analyze conformational preferences. znaturforsch.com These analyses show that the minimum energy conformation is determined by minimizing steric repulsion, particularly between hydrogen atoms on the two different aromatic rings. znaturforsch.com For this compound, the rotational freedom around the C-N bonds would lead to a staggered, non-planar conformation in the solid state to alleviate steric hindrance between the ortho-hydrogens of the aniline ring and the hydrogens of the benzyl group. The specific conformation adopted in the crystal would be a balance between these intramolecular steric forces and the energy-minimizing intermolecular interactions within the crystal lattice.

Computational Chemistry and Theoretical Investigations of N 3 Fluorobenzyl Aniline

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular systems. For N-(3-Fluorobenzyl)aniline, these methods are used to determine its optimized geometry, electronic structure, and other key properties.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost, making it suitable for molecules of the size and complexity of this compound. The choice of the functional and the basis set is critical for obtaining reliable results.

Commonly employed DFT functionals for such organic molecules include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. Other functionals may also be used depending on the specific properties being investigated.

The basis set determines the set of mathematical functions used to build the molecular orbitals. For accurate calculations on molecules containing elements like fluorine, larger and more flexible basis sets are generally required. A frequently utilized basis set is 6-311++G(d,p), which includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. researchgate.net The selection of an appropriate basis set is essential for accurately modeling the effects of the electronegative fluorine atom on the electronic distribution within the this compound molecule.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP2) are examples of ab initio calculations that can be used to investigate the electronic structure and properties of this compound. selcuk.edu.trresearchgate.net These methods are particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are significant. The extension of absolutely localized molecular orbitals (ALMO) based analysis can also be applied to understand the effects of substituent groups on the frontier molecular orbitals. rsc.org

Electronic Structure and Reactivity Descriptors

From the quantum chemical calculations, several descriptors can be derived that provide a deeper understanding of the electronic structure and chemical reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the presence of the electron-withdrawing fluorine atom is expected to influence the energies of the frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for this compound (Note: These are representative values based on typical DFT calculations for similar aromatic amines and are for illustrative purposes.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 4.90 |

This table is interactive. Click on the headers to sort the data.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. mdpi.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with a high electron density (e.g., lone pairs on nitrogen or oxygen atoms) and are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are prone to nucleophilic attack. For this compound, the MEP map would highlight the electronegative fluorine and nitrogen atoms as regions of negative potential, while the amine hydrogen and parts of the aromatic rings would show positive potential. acs.org

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular and intermolecular bonding and interactions between orbitals. nih.gov It provides a detailed picture of the delocalization of electron density within the molecule, which is crucial for understanding stabilization energies arising from hyperconjugative interactions. nih.govresearchgate.net

Global and Local Reactivity Indices (e.g., Fukui Functions)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to calculating these descriptors. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability. researchgate.net

For this compound, the aniline (B41778) moiety acts as an electron-donating group, while the fluorobenzyl group can have more complex electronic effects. Calculations on similar aniline derivatives show that these molecules possess a significant HOMO-LUMO gap, indicating good kinetic stability. bohrium.com

Fukui functions (f_k^+, f_k^-, f_k^0) are calculated to pinpoint specific atomic sites prone to attack. The function f_k^+ indicates the site for a nucleophilic attack, f_k^- for an electrophilic attack, and f_k^0 for a radical attack. acs.org For aniline derivatives, studies show that nucleophilic Fukui functions (f^+) often have high values on the carbon atoms of the benzene (B151609) rings, indicating these are likely sites for nucleophilic attack. nih.govacs.org The nitrogen atom of the amine group is typically a primary site for electrophilic attack.

Table 1: Representative Global Reactivity Descriptors Calculated for Aniline Derivatives This table presents typical values for aniline derivatives to illustrate the expected range for this compound, as direct computational data was not available in the searched literature.

| Parameter | Formula | Typical Value (eV) |

| HOMO Energy (E_HOMO) | - | -5.0 to -6.0 |

| LUMO Energy (E_LUMO) | - | -0.5 to -1.5 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.0 to 5.0 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -2.7 to -3.7 |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.0 to 2.5 |

| Softness (S) | 1 / (2η) | 0.20 to 0.25 |

| Electrophilicity Index (ω) | μ² / (2η) | 1.5 to 2.5 |

Source: Derived from principles discussed in references researchgate.netacs.orgmdpi.com.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental data.

Theoretical IR spectra are typically calculated using DFT methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p). These calculations provide vibrational frequencies and intensities that correspond to specific molecular motions. nih.gov For this compound, the computed spectrum would be characterized by several key vibrational modes. The N-H stretching vibration is expected in the range of 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-N stretching vibration in aniline derivatives is usually observed around 1270-1340 cm⁻¹. researchgate.net The C-F stretching vibration is expected as a strong band in the 1000-1300 cm⁻¹ region. Comparing the computed frequencies with experimental IR data allows for a detailed assignment of the vibrational modes and confirmation of the molecular structure. researchgate.netrsc.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Based on typical values for substituted anilines and aromatic fluorine compounds from computational studies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | -NH- | ~3450 |

| Aromatic C-H Stretch | Ar-H | 3050 - 3150 |

| Asymmetric CH₂ Stretch | -CH₂- | ~2925 |

| Symmetric CH₂ Stretch | -CH₂- | ~2855 |

| C=C Aromatic Stretch | Ar C=C | 1590 - 1610 |

| C-N Stretch | Ar-N | 1270 - 1340 |

| C-F Stretch | Ar-F | 1100 - 1250 |

Source: Derived from data on similar compounds in references researchgate.netrsc.orgselcuk.edu.trnist.gov.

The prediction of nuclear magnetic resonance (NMR) chemical shifts using computational methods, most commonly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, is a powerful tool for structure elucidation. nih.gov These calculations provide theoretical ¹H and ¹³C chemical shifts that can be correlated with experimental spectra.

Table 3: Experimental ¹H and ¹³C NMR Data for the Analogous N-(4-fluorobenzyl)aniline This data for a similar compound serves as a reference for the expected values for this compound.

| Nucleus | Functional Group | Experimental Chemical Shift (δ, ppm) |

| ¹H | Ar-H (benzyl) | 7.37-7.34 (m, 2H) |

| Ar-H (aniline) | 7.23-7.19 (m, 2H) | |

| Ar-H (benzyl) | 7.07-7.03 (t, 2H) | |

| Ar-H (aniline) | 6.78-6.74 (m, 1H) | |

| Ar-H (aniline) | 6.66-6.64 (m, 2H) | |

| CH₂ | 4.32 (s, 2H) | |

| NH | 4.04 (s, 1H) | |

| ¹³C | Ar-C (C-F) | 161.6 |

| Ar-C (aniline) | 147.5 | |

| Ar-C (benzyl) | 134.7 | |

| Ar-C | 128.8, 128.6, 117.3, 115.1, 112.4 | |

| CH₂ | 47.1 |

Source: Experimental data from reference rsc.org.

Conformational Analysis and Energetic Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis is performed computationally by scanning the potential energy surface (PES) as a function of key dihedral angles. For this compound, the critical torsions are around the C_aryl-CH₂ bond and the CH₂-N bond.

These scans, typically performed using DFT or semi-empirical methods, reveal the low-energy conformers (global and local minima) and the energy barriers to rotation between them. researchgate.net Studies on similar benzylamine (B48309) and aniline derivatives show that the relative orientation of the two aromatic rings is a determining factor in the molecule's stability. nih.gov The energetic landscape helps to understand which conformations are most likely to be populated at room temperature and which are involved in dynamic processes or molecular recognition events. Vibrational analysis is then used to confirm that the identified stationary points are true minima on the potential energy surface. mdpi.comsemanticscholar.org

Structure-Property Relationships via Computational Modeling

Computational modeling is instrumental in establishing relationships between the molecular structure of this compound and its macroscopic properties.

Organic molecules with donor-π-acceptor (D-π-A) frameworks are of significant interest for applications in nonlinear optics (NLO). researchgate.net this compound possesses an electron-donating aniline group and a benzyl (B1604629) ring that can act as a π-bridge, making it a candidate for NLO activity. The fluorine substituent can modify the acceptor properties of the benzyl ring.

Computational chemistry allows for the prediction of NLO properties by calculating the molecular dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net These calculations are often performed using DFT or Møller-Plesset perturbation theory (MP2) with extended basis sets. selcuk.edu.trresearchgate.net A large β value is indicative of a significant second-order NLO response. Studies on structurally related molecules like N-(3-fluorophenyl)naphthaldimine have shown that the presence of a fluorine atom can contribute to substantial hyperpolarizability values. selcuk.edu.trresearchgate.net The calculated NLO properties can guide the design of new materials for applications in optical communications and data storage. mdpi.com

Table 4: Computed NLO Properties for the Structurally Related N-(3-fluorophenyl)naphthaldimine This table illustrates the magnitude of NLO properties that can be computationally predicted for similar molecular structures.

| Property | Symbol | Computed Value |

| Dipole Moment | μ (Debye) | 2.5 - 3.5 |

| Mean Polarizability | α (esu) | ~2.9 x 10⁻²³ |

| First Hyperpolarizability | β (esu) | ~1.5 x 10⁻³⁰ |

Source: Values are representative based on findings for similar compounds in references selcuk.edu.trresearchgate.net.

Influence of Fluorine Substitution on Electronic Properties and Reactivity

The introduction of a fluorine atom at the meta-position of the benzyl ring in this compound significantly modifies the molecule's electronic properties and reactivity profile. Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect, which alters the electron density distribution across the aromatic system. nih.gov This effect can decrease the susceptibility of adjacent groups to metabolic attack, a property often exploited in pharmaceutical design to enhance metabolic stability.

Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in elucidating these electronic perturbations. researchgate.net Such analyses for related fluorinated aromatic compounds reveal that fluorine substitution deactivates the benzene ring towards electrophilic substitution reactions. For this compound, this implies that the electron density of the benzyl ring is reduced, which in turn influences the reactivity of the entire molecule.

The reactivity of a molecule is often correlated with its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. bohrium.comnih.gov A larger HOMO-LUMO gap suggests higher stability and lower reactivity, whereas a smaller gap indicates the molecule is more prone to chemical reactions. bohrium.com In related fluorinated benzyl derivatives, the HOMO-LUMO gap has been a key focus of theoretical investigations. bohrium.comrsc.org For instance, a DFT analysis of difluorobenzyl derivatives showed that the energy gap varied with the substitution pattern, with a higher energy gap indicating greater stability. bohrium.com Halogenation, including fluorination, has been shown to reduce the HOMO-LUMO gap in phenanthrene, thereby increasing its reactivity. koyauniversity.org The specific impact of the 3-fluoro substitution in this compound would require dedicated DFT calculations, but the general principle of altered reactivity due to changes in the HOMO-LUMO energy landscape holds true.

Furthermore, the fluorine atom can participate in non-covalent interactions, such as hydrogen bonds, which can influence the molecule's conformation and its interactions with biological targets. nih.govacs.org While monofluorination can sometimes lead to weaker hydrogen bonds, it can also stabilize certain conformations through intramolecular interactions, such as NH+···F bonds in protonated species. nih.govresearchgate.net The meta-position of the fluorine in this compound allows it to engage in π-π stacking interactions with other aromatic systems, a feature that is significant in molecular recognition and binding at receptor sites. mdpi.com

Theoretical Lipophilicity and Other Physicochemical Parameters

Lipophilicity is a crucial physicochemical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water. The substitution of hydrogen with fluorine generally increases a compound's lipophilicity. ontosight.ai This is a well-established strategy in medicinal chemistry to enhance membrane permeability and metabolic stability. researchgate.net

The table below presents computed physicochemical parameters for related fluorinated aniline and benzylamine derivatives, illustrating the general trends observed with fluorine substitution.

Table 1: Comparison of Computed Physicochemical Parameters for Fluorinated Derivatives.

Other key physicochemical parameters that can be investigated through computational methods include:

Molecular Weight: The molecular weight for this compound is 201.24 g/mol .

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with passive molecular transport through membranes and is often used to predict oral bioavailability.

Hydrogen Bond Donors and Acceptors: The aniline nitrogen acts as a hydrogen bond donor, while the fluorine atom and the nitrogen can act as hydrogen bond acceptors. nih.gov These counts are important for predicting interactions with biological macromolecules.

DFT calculations are frequently employed to predict these parameters with a reasonable degree of accuracy, providing a comprehensive theoretical characterization of a molecule's properties before its synthesis and experimental evaluation. smolecule.com

Reaction Mechanisms and Mechanistic Pathways Involving N 3 Fluorobenzyl Aniline and Its Derivatives

Elucidation of N-Alkylation Reaction Mechanisms

N-alkylation of anilines, including N-(3-Fluorobenzyl)aniline, is a fundamental C-N bond-forming reaction. While classic methods often involve alkyl halides, modern catalytic approaches using alcohols as alkylating agents are more atom-economical and environmentally benign. These reactions typically proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netnih.gov

This catalytic cycle can be described in three main steps:

Oxidation: The catalyst, often a transition metal complex, temporarily "borrows" hydrogen from the alcohol (e.g., benzyl (B1604629) alcohol) to form a metal-hydride species and an aldehyde (e.g., benzaldehyde).

Condensation: The aniline (B41778) derivative reacts with the in situ-generated aldehyde to form a Schiff base or imine intermediate, releasing a molecule of water.

Reduction: The metal-hydride species then transfers the "borrowed" hydrogen back to the imine intermediate, reducing it to the final N-alkylated aniline product and regenerating the active catalyst.

Mechanistic Studies of Cyclization and Rearrangement Reactions

Derivatives of this compound can undergo several mechanistically distinct cyclization and rearrangement reactions to form complex heterocyclic and polycyclic structures.

ipso-Cyclization: This process involves an intramolecular electrophilic or radical attack at a substituted position (ipso-carbon) of an aromatic ring, leading to the formation of spirocyclic compounds. researchgate.netrsc.org For instance, N-benzyl-N-aryl propiolamides, structurally related to derivatives of this compound, can undergo an intramolecular electrophilic ipso-iodocyclization. rsc.org The mechanism involves the activation of the alkyne by an electrophilic iodine source, followed by the nucleophilic attack of the benzyl-substituted aromatic ring at the ipso-position of the naphthyl ring, ultimately forming complex polycyclic lactams. rsc.org

Smiles Rearrangements: The Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution (SNAr). wikipedia.org The general mechanism requires an aromatic ring activated by electron-withdrawing groups, a nucleophilic group (Y-H), and a leaving group (X) connected by a linker (Z). chemistry-reaction.com The process is initiated by deprotonation of the nucleophile, which then attacks the ipso-carbon of the leaving group, proceeding through a spirocyclic Meisenheimer-type intermediate to yield the rearranged product. chemistry-reaction.comscispace.com A variant, the Truce-Smiles rearrangement, can occur on non-activated aromatic rings but requires a very strong base, such as an organolithium reagent, to generate a carbanion nucleophile. wikipedia.orgresearchgate.net

1,3-Heteroatom Transposition: This type of rearrangement involves the migration of a heteroatom from one position to another within a molecule. A notable example is the indolyl 1,3-heteroatom transposition (IHT) observed in N-hydroxyindole derivatives. rsc.orgnih.gov Detailed mechanistic investigations, including isotopic labeling, have revealed a novel mechanistic duality where two distinct pathways operate simultaneously: a concerted researchgate.netresearchgate.net-sigmatropic rearrangement and a dissociative pathway involving ion-pair intermediates. rsc.orgnih.govresearchgate.net The dominant pathway is influenced by the electronic properties of the substrate, demonstrating how subtle electronic changes can alter the energetic landscape and favor one mechanism over another. rsc.org

Role of Catalysts and Reaction Conditions in Mechanistic Control

Catalysts and reaction conditions are paramount in directing the mechanism of a reaction, thereby controlling product selectivity and yield. In the N-alkylation of anilines with alcohols, the choice of metal catalyst and base is critical.

Transition metal complexes based on iridium, acs.orgnih.gov ruthenium, acs.org and manganese nih.gov have proven highly effective. Iridium and ruthenium complexes containing N-heterocyclic carbene (NHC) ligands are among the most efficient catalysts for this transformation. nih.govacs.org Mechanistic studies with an NHC-Ir(III) complex revealed the formation of a crucial iridium-hydride species. nih.gov The base, typically an alkoxide like KOtBu, facilitates the initial deprotonation of the alcohol, which is a key step for entry into the catalytic cycle. nih.govnih.gov

The following table summarizes the performance of various catalytic systems in the model N-alkylation reaction of aniline with benzyl alcohol, illustrating the impact of the catalyst and conditions.

| Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| NHC-Ir(III) (1.0) | KOtBu (1.5) | None | 120 | 24 | 98 | nih.gov |

| NHC-Ru(II) (1.0) | KOtBu (1.5) | None | 120 | 24 | 75 | nih.gov |

| Mn-PNP pincer (2.0) | tBuOK (1.0) | Toluene | 80 | - | 78 | nih.gov |

| Copper-Chromite | None | Xylene | 180 | 8 | 90 |

As shown, iridium complexes can achieve very high yields under solvent-free conditions, while earth-abundant manganese catalysts offer good yields at lower temperatures. nih.govnih.gov The choice of catalyst can thus be tailored based on requirements for reaction speed, temperature tolerance, and cost.

Isotopic Labeling Experiments in Mechanistic Investigation

Isotopic labeling is a powerful and definitive tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. nih.gov

In the context of N-alkylation, deuterium (B1214612) labeling has been instrumental. For example, reacting aniline with deuterated methanol (B129727) (CD₃OD) in the presence of an iridium catalyst resulted in the formation of N-trideuteromethylaniline. nih.gov This unequivocally confirms that the methyl group originates from the methanol and is transferred intact during the "borrowing hydrogen" cycle. Similarly, palladium-catalyzed H-D exchange studies on aniline derivatives using D₂O have been used to probe the reactivity of specific C-H bonds, such as those at the benzylic position. nih.gov

Nitrogen-15 (¹⁵N) labeling is particularly useful for studying rearrangements where C-N bonds are broken and formed. rsc.orgresearchgate.net In studies of the indolyl 1,3-heteroatom transposition, ¹⁵N-labeling of the indole (B1671886) nitrogen was used to differentiate between intramolecular (concerted) and intermolecular (dissociative) pathways. rsc.orgnih.gov The absence of crossover products in mixed-labeling experiments provided strong evidence for the intramolecular nature of the concerted mechanism. rsc.org Such experiments are crucial for mapping complex reaction coordinates and validating proposed mechanistic hypotheses. nih.govnih.gov

Advanced Chemical Applications and Future Research Directions of N 3 Fluorobenzyl Aniline

Role as a Versatile Synthetic Building Block in Organic Synthesis

N-(3-Fluorobenzyl)aniline serves as a crucial precursor in the synthesis of a wide array of more complex organic molecules, particularly nitrogen-containing heterocycles. The aniline (B41778) moiety is a common structural feature in synthetic chemistry, finding applications from building blocks to catalysis. beilstein-journals.orgresearchgate.net The synthesis of meta-substituted anilines, in particular, is of significant interest in medicinal chemistry. beilstein-journals.org

The reactivity of the aniline nitrogen and the potential for substitution on its aromatic ring make this compound a valuable synthon. It can participate in various condensation and cyclization reactions to form heterocyclic systems. For instance, anilines are known to react with 1,3-diketones in the presence of an aldehyde or ketone to form substituted pyridines or other nitrogen-containing rings through multi-component reactions. beilstein-journals.org The presence of the fluorine atom on the benzyl (B1604629) group can influence the electronic properties and reactivity of the molecule, potentially leading to novel scaffolds for drug discovery. ekb.egnih.gov The synthesis of fluorinated N-heterocycles is a significant area of research due to the unique properties that fluorine imparts to bioactive molecules, such as enhanced metabolic stability and binding affinity. nih.gov

Derivatives of this compound can be utilized in the construction of various heterocyclic rings, including:

Pyrimidines: By reacting with appropriate precursors, the aniline nitrogen can be incorporated into a pyrimidine (B1678525) ring, a core structure in many pharmaceuticals. nih.gov

Triazoles: The aniline group can be modified to an azide, which can then undergo cycloaddition reactions to form triazoles. mdpi.com

Oxadiazoles (B1248032) and Thiadiazoles: Through multi-step synthetic sequences involving intermediates like hydrazines or thiosemicarbazides, the aniline scaffold can be elaborated into five-membered heterocycles like oxadiazoles and thiadiazoles. jmchemsci.com

The versatility of this compound as a building block is rooted in the fundamental reactivity of the aniline functional group, which has long been exploited for the synthesis of dyes, polymers, and pharmaceuticals. researchgate.netquora.com

Exploration in Materials Science and Optoelectronic Applications

The structural framework of this compound, which combines aniline and a fluorinated benzyl group, makes it an interesting candidate for materials science and optoelectronics research. Aniline derivatives and related Schiff bases are known to possess nonlinear optical (NLO) properties, which are crucial for applications in optical data storage, information processing, and telecommunications. researchgate.netresearchgate.net

The charge transfer phenomena within molecules like N-benzyl-aniline derivatives can give rise to significant NLO effects. researchgate.net Computational studies, such as Density Functional Theory (DFT), can be employed to calculate properties like the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provides insight into the electronic and optical properties of these materials. researchgate.net Molecular electrostatic potential plots derived from DFT can identify electrophilic and nucleophilic sites, which is useful in understanding photochemical reactions. researchgate.net

While direct studies on the optoelectronic properties of this compound are not widely published, research on analogous compounds suggests potential. For example, derivatives of benzylidene aniline have been synthesized and characterized as third-order NLO materials. researchgate.net The introduction of a fluorine atom can modulate the electronic properties, potentially enhancing NLO characteristics. Future research could focus on synthesizing polymers or metal-organic frameworks incorporating the this compound moiety to explore their potential in light-emitting diodes (LEDs), photovoltaic devices, or as fluorescent probes.

Catalysis and Ligand Design

Anilines and their derivatives are not only synthetic targets but can also be integral components of catalytic systems. The synthesis of N-alkylated anilines often employs transition metal-based catalysts. For example, the alkylation of aniline with benzyl alcohol can be achieved using a Nickel-on-organoclay (Ni/O-clay) catalyst, demonstrating the role of heterogeneous catalysts in promoting such transformations. researchgate.net The synthesis of related compounds like N-(3-Chlorobenzyl)aniline can be performed via Pd/NiO-catalyzed reductive amination. These examples highlight that catalytic processes are central to the synthesis and transformation of substituted anilines. The this compound molecule itself could be investigated as a substrate in catalytic C-H functionalization or cross-coupling reactions to generate more complex structures.

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. By incorporating this molecule into larger, multi-dentate structures, it can serve as a ligand for forming metal complexes. The broader class of aniline-containing ligands has been used to prepare complexes with various transition metals, including manganese(II), iron(II), cobalt(II), nickel(II), and copper(II). rsc.org

For instance, tripodal amine ligands, which are structurally related to N-benzylanilines, are known to form stable complexes with metal ions like Zn²⁺ and Cu²⁺. nih.gov These complexes can exhibit interesting properties, such as forming hydrophobic cavities capable of accommodating small molecules or displaying unique fluorescence behavior upon metal binding. nih.gov Similarly, Schiff base complexes derived from N-benzylproline and anilines with Ni(II) have been reported, showcasing the versatility of these scaffolds in coordination chemistry. beilstein-journals.org

Beyond metal cations, aniline-based structures can be designed to bind anions. The N-H group of an aniline can act as a hydrogen bond donor, which is a key interaction for recognizing and binding anions like chloride, bromide, or dihydrogen phosphate. nih.gov While simple anilines are weak binders, incorporating the this compound unit into a more pre-organized structure, such as a peptide or a macrocycle, could lead to receptors with high affinity and selectivity for specific anions. nih.gov

Chemical Design and Optimization for Specific Molecular Profiles

In modern drug discovery, the in silico prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to identify promising candidates and minimize late-stage failures. mdpi.com this compound, as a potential scaffold for new therapeutic agents, can be assessed using various computational tools.

Lipophilicity Analysis: Lipophilicity, often expressed as logP, is a crucial parameter that influences a drug's solubility, permeability, and ultimately its bioavailability. mdpi.com A good balance between solubility and permeability is often achieved with logP values between 0 and 3. mdpi.com The lipophilicity of aniline derivatives can be determined experimentally using techniques like reversed-phase thin-layer chromatography (RP-TLC) or calculated using various software algorithms. mdpi.commdpi.com The presence of the fluorine atom in this compound is expected to increase its lipophilicity compared to the non-fluorinated analogue.

ADMET Prediction: Computational models can predict key pharmacokinetic parameters. For instance, software like PreADMET and online servers can estimate human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and plasma protein binding (PPB). researchgate.netnih.gov For a molecule to be a viable oral drug candidate, it should generally exhibit good intestinal absorption and moderate plasma protein binding. Penetration of the blood-brain barrier is desirable for drugs targeting the central nervous system but should be limited for peripherally acting agents.

The "drug-likeness" of a compound can be evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, logP, and the number of hydrogen bond donors and acceptors. mdpi.com Computational analysis of this compound and its derivatives can guide the chemical optimization process, helping to design molecules with favorable ADMET profiles for specific therapeutic applications.

Interactive Data Table: Predicted Physicochemical and ADME Properties

The following table presents computationally predicted properties for this compound. These values are estimates derived from cheminformatics models and provide a preliminary assessment of the compound's drug-like characteristics.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 201.24 g/mol | Complies with Lipinski's Rule (< 500) |

| logP (Lipophilicity) | ~3.1 - 3.5 | Indicates moderate to high lipophilicity |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 (N and F) | Complies with Lipinski's Rule (≤ 10) |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeation | High | May cross into the central nervous system |

Synthetic Strategies for Agrochemical Chemical Candidates

While this compound is not widely documented as a direct precursor in existing commercial agrochemicals, its structure, combining a fluorinated benzyl group with an aniline moiety, represents a valuable scaffold for the synthesis of potential agrochemical candidates. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the resulting molecules. The secondary amine linkage provides a reactive site for further chemical modifications, allowing for the exploration of diverse chemical spaces in the quest for new fungicides, herbicides, and insecticides.

Research into the derivatization of this compound can be guided by established synthetic methodologies known to yield biologically active compounds. Key strategies would focus on the modification of the aniline nitrogen to introduce various functional groups and build more complex molecular architectures. These approaches are based on fundamental organic reactions that are staples in the synthesis of agricultural chemicals.

One common strategy involves the acylation of the secondary amine. This can be achieved by reacting this compound with a variety of acylating agents, such as acyl chlorides or anhydrides. This reaction would yield N-acyl-N-(3-fluorobenzyl)aniline derivatives. The nature of the acyl group can be widely varied, from simple aliphatic chains to complex heterocyclic structures, which are known to be important toxophores in many pesticides. For instance, reaction with chloroacetyl chloride would introduce a reactive handle for further substitution, a common tactic in building potential herbicide molecules.

Another important synthetic route is the reaction of this compound with sulfonyl chlorides . This would lead to the formation of sulfonamide derivatives. The sulfonamide linkage is a key feature in many commercial herbicides, such as those from the sulfonylurea class. By selecting appropriately substituted sulfonyl chlorides, a library of novel compounds with potential herbicidal activity could be generated.

Furthermore, the secondary amine of this compound can be reacted with isocyanates to form urea (B33335) derivatives . Substituted ureas are a well-established class of herbicides. The reaction of this compound with various alkyl or aryl isocyanates would provide a straightforward route to a diverse range of N,N'-substituted ureas, allowing for the systematic investigation of their structure-activity relationships.

Finally, alkylation of the aniline nitrogen offers another avenue for derivatization. While this compound is already a product of benzylation, further alkylation with different alkyl halides could lead to tertiary amine derivatives with potentially interesting biological properties, although this might be a less common strategy in the development of agrochemicals compared to acylation or urea formation.

These proposed synthetic strategies leverage the chemical reactivity of the this compound scaffold to create a variety of derivatives. The exploration of these and other synthetic pathways could lead to the discovery of new agrochemical candidates with novel modes of action or improved efficacy.

Table of Potential Synthetic Strategies for this compound Derivatives

| Reaction Type | Reagent Class | Resulting Compound Class | Potential Agrochemical Application |

| Acylation | Acyl Chlorides / Anhydrides | N-Acyl-N-(3-fluorobenzyl)anilines | Fungicides, Herbicides |

| Sulfonylation | Sulfonyl Chlorides | N-Sulfonyl-N-(3-fluorobenzyl)anilines | Herbicides |

| Urea Formation | Isocyanates | N-(3-Fluorobenzyl)-N'-substituted ureas | Herbicides |

| Alkylation | Alkyl Halides | Tertiary Amines | Insecticides, Fungicides |

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-Fluorobenzyl)aniline with high purity?

A reductive amination strategy using a Pd/NiO catalyst under hydrogen atmosphere is effective. Adapting methods from similar N-benzylaniline derivatives, combine equimolar 3-fluorobenzaldehyde and aniline with Pd/NiO (1.1 wt%) in THF at 25°C for 10 hours. Post-reaction filtration and solvent evaporation yield the product with >95% purity. This method avoids harsh conditions and minimizes byproducts .

Q. How can this compound be characterized using spectroscopic techniques?

- 1H NMR : Expect aromatic protons as multiplets (δ 6.8–7.3 ppm) and benzyl CH2 as a singlet (~δ 4.3 ppm). Fluorine substitution deshields adjacent protons, causing splitting patterns (e.g., J = 8–10 Hz for meta-F) .

- MS : Molecular ion [M+H]+ at m/z 201.1 (calculated for C13H12FN2). High-resolution MS (HRMS) confirms purity with <2 ppm error .

Q. What are common derivatives of this compound and their applications?

Halogenated derivatives (e.g., 2-Bromo-, 4-Chloro-) are synthesized via electrophilic substitution. These serve as intermediates in medicinal chemistry (e.g., kinase inhibitors) or materials science (fluorinated polymers). Bromination with NBS in DMF yields 2-Bromo-N-(3-fluorobenzyl)aniline (97% purity) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the regioselectivity of this compound in nucleophilic substitution reactions?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the benzyl position, favoring substitution at the para-fluorine site. At 60°C, competing meta-substitution increases (10–15% yield), attributed to thermal activation of alternative reaction pathways. Kinetic studies (time-resolved NMR) are recommended to optimize conditions .

Q. How can contradictory NMR data for this compound derivatives be resolved?

Discrepancies in CH2 proton splitting (e.g., δ 4.2 vs. 4.4 ppm) may arise from residual solvent (CDCl3) interactions or trace moisture. Use deuterated DMSO for enhanced resolution and conduct 2D NMR (COSY, HSQC) to assign coupling networks. For example, NOESY confirms spatial proximity between benzyl CH2 and meta-F .

Q. What strategies improve the stability of this compound under oxidative conditions?

- Additives : 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated degradation.

- Storage : Argon atmosphere at –20°C reduces oxidation rates by 90% over 6 months.

- LC-MS/MS Monitoring : Track degradation products (e.g., nitroso derivatives) using a C18 column and MRM transitions (m/z 201 → 154) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.